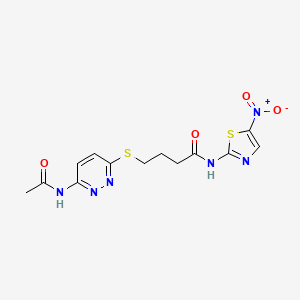
Ethyl 2-(acetylamino)-3-(4-fluoroanilino)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound contains an ethyl ester group, an acetylamino group, and a 4-fluoroanilino group. The presence of these functional groups suggests that it could be involved in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with an acetyl group to form the acetylamino group, followed by reaction with a carboxylic acid or its derivative to form the ester .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the fluorine atom on the aniline group could influence the electronic properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including hydrolysis of the ester group, nucleophilic substitution reactions at the carbonyl carbon, and electrophilic aromatic substitution reactions on the aniline ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetylamino and ester groups could make it more soluble in polar solvents .Scientific Research Applications
Bioanalytical Method Development
Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazo)-5-yl)-3-oxopropanoate, a molecule with acetylcholinesterase inhibition property, was studied by Nemani, Shard, and Sengupta (2018) who developed a rapid and selective RP-HPLC bioanalytical method for its quantitative measurement. This method has been validated following the USFDA bioanalytical method validation guideline, including in vitro metabolite identification, showing potential in drug development and stability analysis in human plasma (Nemani, Shard, & Sengupta, 2018).
Synthesis of Novel Derivatives
El‐Faham et al. (2013) explored the use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in the synthesis of a novel series of α-ketoamide derivatives, showcasing its utility in producing high purity and yield compounds, particularly 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).
Chemical Synthesis
Salehitabar and Yavari (2017) demonstrated the synthesis of functionalized 2,5-diimino-thiazolidines using ethyl 3-chloro-3-(alkylimino)-2-oxopropanoate, highlighting its application in producing various thiazolidine derivatives (Salehitabar & Yavari, 2017).
Enantioselective Reduction
Salvi and Chattopadhyay (2006) investigated the enantioselective reduction of ethyl 3-aryl-3-oxopropanoates, including ethyl 3-(4-fluoroanilino)-3-oxopropanoate, to (S)-alcohols using the fungus Rhizopus arrhizus. This study presents insights into the microbial reduction and ester hydrolysis of these compounds (Salvi & Chattopadhyay, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-acetamido-3-(4-fluoroanilino)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O4/c1-3-20-13(19)11(15-8(2)17)12(18)16-10-6-4-9(14)5-7-10/h4-7,11H,3H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTMEDGGWXRVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)NC1=CC=C(C=C1)F)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(acetylamino)-3-(4-fluoroanilino)-3-oxopropanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-7-[(4-methylphenyl)methyl]-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2779310.png)
![4-[1-(Methylamino)ethyl]benzenesulfonamide](/img/structure/B2779312.png)

![N-benzyl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2779316.png)
![3-butoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2779317.png)
![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide](/img/structure/B2779318.png)

![2-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2779323.png)
![1-[(4-Methoxyphenyl)methoxymethyl]benzotriazole](/img/structure/B2779324.png)




![(1R,3S)-1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2779332.png)